N-(3-(1H-imidazol-1-yl)propyl)-2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

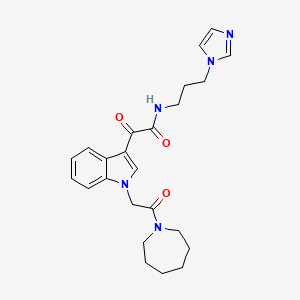

N-(3-(1H-imidazol-1-yl)propyl)-2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a structurally complex molecule featuring three key moieties:

- Imidazole: A five-membered heterocyclic ring linked via a propyl chain to the acetamide backbone.

- Indole: A bicyclic aromatic system substituted at the 3-position with a 2-oxoacetamide group.

- Azepane: A seven-membered saturated ring connected via a carbonyl group to the indole nitrogen.

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry .

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c30-22(28-13-5-1-2-6-14-28)17-29-16-20(19-8-3-4-9-21(19)29)23(31)24(32)26-10-7-12-27-15-11-25-18-27/h3-4,8-9,11,15-16,18H,1-2,5-7,10,12-14,17H2,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTPHXRBRUULNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indoles

are a class of compounds that are part of many biologically active substances. They are found in many of the important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Imidazoles

, on the other hand, are a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc.

Biological Activity

The compound N-(3-(1H-imidazol-1-yl)propyl)-2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C18H25N5O3

- Molecular Weight : 327.432 g/mol

This compound features an imidazole ring, an indole moiety, and an azepane group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Notable mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in cellular signaling and metabolism.

- Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission and other physiological processes.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated in models of breast cancer and has shown significant inhibition of cell proliferation.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation, contributing to neuronal survival.

- Anti-inflammatory Properties : The compound has been tested for its anti-inflammatory effects in animal models, showing promise in reducing markers of inflammation in conditions such as arthritis.

Comparative Biological Activity Table

| Biological Activity | Model/System Used | Observed Effects |

|---|---|---|

| Anticancer | Breast cancer cell lines | Significant cytotoxicity observed |

| Neuroprotection | Neurodegenerative disease models | Reduced oxidative stress |

| Anti-inflammatory | Arthritis models | Decreased inflammation markers |

Future Directions and Research Needs

While existing studies provide a foundational understanding of the biological activity of this compound, further research is needed to:

- Explore Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing therapeutic viability.

- Conduct Clinical Trials : To establish efficacy and safety in human populations, clinical trials are essential.

- Investigate Mechanistic Pathways : Detailed studies on the molecular mechanisms underlying its biological activities will enhance our understanding and potential applications.

Comparison with Similar Compounds

Key Observations :

Analytical Techniques :

- NMR Spectroscopy : Used extensively for structural elucidation in analogs (e.g., and ), particularly for confirming imine configurations and substituent orientations .

- Mass Spectrometry : High-resolution QTOF ESI MS (e.g., ) ensures accurate molecular weight validation .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The azepane ring’s seven-membered structure may offer greater flexibility and moderate logP compared to rigid aromatic substituents (e.g., benzodioxole in ) .

- Hydrogen Bonding : The imidazole and acetamide groups enable strong intermolecular interactions, as seen in ’s quinazoline derivative, which forms NH∙∙∙∙N hydrogen bonds and π-π stacking .

Q & A

Q. What are the recommended synthetic strategies for preparing N-(3-(1H-imidazol-1-yl)propyl)-2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving 1,3-dipolar cycloaddition (for triazole/imidazole linkages) or nucleophilic substitution (for azepane/acetamide moieties). For example:

- Step 1 : Synthesize the indol-3-yl-oxoacetamide core via coupling of substituted indole derivatives with glyoxal derivatives under reflux conditions (e.g., acetic acid, 3–5 h) .

- Step 2 : Functionalize the propyl chain with imidazole using Cu(OAc)₂-catalyzed click chemistry in a tert-butanol/H₂O solvent system (3:1 ratio, 6–8 h) .

- Step 3 : Introduce the azepan-1-yl-2-oxoethyl group via alkylation with 2-bromo-N-substituted acetamides in DMF using NaH as a base (35°C, 8 h) .

Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and characterize intermediates via ¹H/¹³C NMR , IR (e.g., C=O stretch at ~1670–1680 cm⁻¹), and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (98%+ purity threshold) with UV detection .

- ¹H NMR to confirm proton environments (e.g., imidazole CH at δ 7.2–8.4 ppm, azepane CH₂ at δ 1.3–1.6 ppm) .

- IR spectroscopy to validate carbonyl groups (C=O at ~1670 cm⁻¹ for acetamide, ~1650 cm⁻¹ for oxoethyl) .

- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M + H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

- Methodological Answer :

- Step 1 : Verify synthetic intermediates’ purity via TLC and melting point analysis (e.g., sharp melting points within 1–2°C range indicate homogeneity) .

- Step 2 : Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals, particularly in aromatic/heterocyclic regions .

- Step 3 : Use computational chemistry (DFT calculations) to predict NMR chemical shifts and compare with experimental data .

- Case Study : In , the triazole proton in compound 6b appears at δ 8.36 ppm, but tautomerism (e.g., keto-enol) may shift signals; confirm via pH-dependent NMR .

Q. What experimental design principles apply to optimizing reaction yields for large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, achieved optimal diphenyldiazomethane synthesis by varying APS concentration and reaction time .

- Flow Chemistry : Transition from batch to continuous-flow systems to enhance reproducibility and reduce side reactions (e.g., exothermic steps) .

- Yield Optimization : For copper-catalyzed reactions, maintain a 10 mol% Cu(OAc)₂ loading and strict anhydrous conditions to prevent byproduct formation .

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like 5-HT receptors (indole moiety) or kinase enzymes (imidazole/azepane motifs) .

- ADMET Prediction : Employ SwissADME to assess solubility (LogP <5), blood-brain barrier penetration, and CYP450 interactions .

- QSAR Studies : Correlate substituent effects (e.g., nitro groups on indole) with anti-inflammatory activity using datasets from analogous compounds .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in the final compound?

- Methodological Answer :

- Strict Stoichiometry : Use equimolar ratios for coupling steps (e.g., 0.001 mol indole derivatives with 0.002 mol NaH) .

- Recrystallization : Purify via ethanol/water mixtures (3:1) to remove unreacted starting materials .

- In-Process Controls : Monitor reaction progress via in-line FTIR to detect intermediate formation .

Q. How should researchers address synthetic impurities (e.g., regioisomers or tautomers)?

- Methodological Answer :

- Chromatography : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to separate regioisomers .

- Crystallography : Resolve tautomeric mixtures (e.g., keto-enol forms) via single-crystal X-ray diffraction .

- Dynamic NMR : Analyze temperature-dependent spectra to identify tautomeric equilibria (e.g., indole NH vs. imidazole CH environments) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.